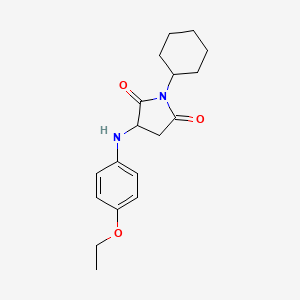

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione” is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .科学的研究の応用

Acylation and Synthesis Applications

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is part of a broader class of compounds explored for their utility in synthetic chemistry, particularly in the synthesis of 3-acyltetramic acids through acylation. This process is significant for the development of chemical entities with potential applications in various fields, including medicinal chemistry. The most effective protocol for this acylation involves boron trifluoride–diethyl ether as a Lewis acid, showcasing the compound's versatility in organic synthesis (Jones et al., 1990).

Conformational and Assembly Insights

Research into the conformations of heterocyclic perhydropyrrolobenzofurans, including structures related to 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione, provides insights into their molecular assembly via co-operative intermolecular C-H...O hydrogen bonds. These studies help understand the 3D arrangements and potential intermolecular interactions, which are crucial for designing compounds with desired chemical and physical properties (Yathirajan et al., 2006).

Conversion to Maleimide

The compound's relevance extends to its role in the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, an important scaffold in organic substances. This conversion, facilitated by tosyloxy (-OTs) groups, unveils the thermodynamic instability of tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione, potentially leading to spontaneous conversion to maleimides. This reaction mechanism and its implications for organic synthesis and medicinal chemistry have been explored, emphasizing the compound's utility in understanding pyrrolidine-2,5-diones and maleimides' properties (Yan et al., 2018).

Aromatase Inhibitory Activity

Research into novel 1-(4-aminophenyl)-3-azabicyclo derivatives, related to the chemical structure of interest, has demonstrated potential aromatase inhibitory activity. This application is pertinent in the context of endocrine therapy for hormone-dependent tumors, such as breast cancer. The exploration of these derivatives offers insights into the development of new therapeutic agents, showcasing the compound's relevance in medicinal chemistry research (Staněk et al., 1991).

Synthetic and Biological Evaluations

Novel pyrrolidine-2,5-dione inhibitors have been synthesized and evaluated for their biological activity against human placental aromatase and other enzymes, indicating their potential as anti-tumor agents. Such investigations underscore the compound's utility as a lead for the development of therapeutic agents, further exemplifying its importance in scientific research (Ahmed et al., 1995).

作用機序

Target of Action

Similar compounds have shown potency towardsRORγt , a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Mode of Action

It’s known that the binding conformation of similar compounds can affect their activity . For instance, certain compounds showed excellent potency towards RORγt but had undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence the pathways these targets are involved in, such as the detoxification and clearance of foreign toxic substances from the body .

Result of Action

Based on the potential targets, it can be inferred that the compound might influence the function of rorγt and pxr, potentially affecting immune response and detoxification processes .

特性

IUPAC Name |

1-cyclohexyl-3-(4-ethoxyanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-2-23-15-10-8-13(9-11-15)19-16-12-17(21)20(18(16)22)14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTINLJXWRKEFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2394300.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394303.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2394306.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate](/img/structure/B2394310.png)

![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)